Substrate-Selective ALOX15 Inhibition
In a systematic study of mammalian ALOX15 ortholog inhibition, N-substituted derivatives built from the 5-(1H-indol-2-yl)aniline scaffold (closely related to the meta-aniline substitution pattern of the target compound) achieved substrate-selective inhibition of linoleic acid oxygenation at submicromolar concentrations without affecting arachidonic acid oxygenation [1]. When compared to substituted imidazole derivatives evaluated under identical assay conditions, the indole-based scaffold induced significantly stronger inhibitory effects, with imidazole comparators exhibiting substantially weaker inhibition [2]. Molecular dynamics simulations using a dimeric allosteric enzyme model revealed that inhibitor binding at the active site of one monomer induces conformational alterations in the second monomer, energetically compromising productive enzyme-substrate complex formation—a mechanism distinct from competitive orthosteric inhibition [3].
| Evidence Dimension | ALOX15 inhibitory potency (substrate-selective linoleate oxygenase activity) |
|---|---|
| Target Compound Data | Submicromolar IC₅₀ (exact value not publicly disclosed for unmodified parent scaffold; N-substituted derivatives built from 5-(1H-indol-2-yl)aniline core achieve submicromolar potency) |
| Comparator Or Baseline | Substituted imidazole derivatives |
| Quantified Difference | Qualitative observation: indole derivatives induce 'stronger inhibitory effects' than imidazole comparators |
| Conditions | Recombinant rabbit and human ALOX15 enzyme assays; linoleic acid and arachidonic acid as substrates; steady-state kinetics and molecular dynamics simulations |
Why This Matters
The meta-aniline indole scaffold confers a substrate-selective allosteric inhibition mechanism that is functionally absent in imidazole-based comparators, making the scaffold preferentially suited for developing ALOX15-targeted probes and therapeutics where substrate selectivity is a design requirement.
- [1] Aksenov V, et al. N-Substituted 5-(1H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action. Journal of Medicinal Chemistry. 2022;65(3):2456-2473. doi:10.1021/acs.jmedchem.1c01892. View Source
- [2] Aksenov V, et al. N-Substituted 5-(1H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action. Journal of Medicinal Chemistry. 2022;65(3):2456-2473. doi:10.1021/acs.jmedchem.1c01892. View Source
- [3] Aksenov V, et al. N-Substituted 5-(1H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action. Journal of Medicinal Chemistry. 2022;65(3):2456-2473. doi:10.1021/acs.jmedchem.1c01892. View Source
